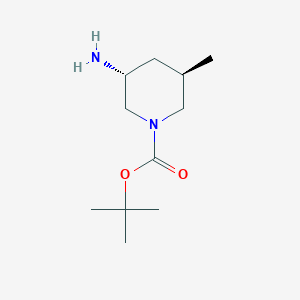
9-(azidomethyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Azidomethyl)anthracene is an organic compound with the molecular formula C15H12N3. It is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The azidomethyl group attached to the ninth position of the anthracene ring makes this compound particularly interesting for various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(azidomethyl)anthracene typically involves the introduction of an azide group to the anthracene framework. One common method is the reaction of 9-(bromomethyl)anthracene with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azide group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring safety measures due to the potentially explosive nature of azides .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the azide group can be replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Aminomethyl Anthracene: Formed from reduction of the azide group.
Applications De Recherche Scientifique
9-(Azidomethyl)anthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions.
Biology: Employed in bio-orthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable triazole linkages.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 9-(azidomethyl)anthracene primarily involves its ability to undergo cycloaddition reactions. The azide group can react with alkynes or alkenes to form stable triazole rings, which are useful in various chemical and biological applications. This reactivity is facilitated by the electron-rich anthracene core, which stabilizes the transition state during the reaction .
Comparaison Avec Des Composés Similaires
9-(Bromomethyl)anthracene: Precursor for the synthesis of 9-(azidomethyl)anthracene.
9-(Aminomethyl)anthracene: Formed by the reduction of this compound.
9-(Hydroxymethyl)anthracene: Another derivative with different reactivity.
Uniqueness: this compound is unique due to its azide group, which imparts distinct reactivity compared to other anthracene derivatives. The azide group allows for versatile chemical transformations, particularly in the formation of triazoles through cycloaddition reactions .
Propriétés
Numéro CAS |
195133-98-3 |
|---|---|
Formule moléculaire |
C15H11N3 |
Poids moléculaire |
233.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



